molecular formula C6H2N4 B8210308 Tetracyanoethane

Tetracyanoethane

Cat. No.: B8210308
M. Wt: 130.11 g/mol
InChI Key: SCIYPPJMKCXIGM-UHFFFAOYSA-N
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Description

Tetracyanoethane is an organic compound with the formula C2(CN)4. It is a colorless solid, although samples are often off-white. This compound is an important member of the cyanocarbons family and is known for its electron-accepting properties .

Preparation Methods

Tetracyanoethane can be synthesized through several methods. One common synthetic route involves the bromination of malononitrile in the presence of potassium bromide to form a KBr-complex, followed by dehalogenation with copper . Another method includes the oxidation of this compound with hydrogen peroxide to produce the corresponding epoxide . Industrial production methods typically involve similar processes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Tetracyanoethane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and bases like potassium hydroxide for substitution reactions. The major products formed from these reactions are epoxides and salts of pentacyanopropenide.

Scientific Research Applications

Tetracyanoethane has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which tetracyanoethane exerts its effects is primarily through its electron-accepting properties. The presence of four cyano groups with low energy π* orbitals, conjugated to the central C=C double bond, gives rise to an electrophilic alkene . This allows this compound to participate in various redox reactions, forming charge-transfer complexes and other products.

Comparison with Similar Compounds

Tetracyanoethane is unique due to its strong electron-accepting properties and its ability to form stable charge-transfer complexes. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

ethane-1,1,1,2-tetracarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4/c7-2-1-6(3-8,4-9)5-10/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIYPPJMKCXIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(C#N)(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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